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Compound of Interest

Compound Name: 4-Chlorophenothiazine

Cat. No.: B116481 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the core basic properties,

structure, and experimental protocols related to 4-Chlorophenothiazine. The information is

curated for professionals in research, science, and drug development, offering a centralized

resource for this significant chemical entity.

Core Properties and Structure
4-Chlorophenothiazine, a derivative of phenothiazine, is a heterocyclic compound with the

chemical formula C₁₂H₈ClNS.[1][2] It serves as a crucial intermediate in the synthesis of

various pharmaceutical compounds, most notably prochlorperazine.[3]

Basic Properties
A summary of the fundamental physical and chemical properties of 4-Chlorophenothiazine is

presented in Table 1. This data is essential for its handling, formulation, and application in a

laboratory setting.
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Property Value Source

Molecular Formula C₁₂H₈ClNS [1][2]

Molecular Weight 233.72 g/mol [1][2]

CAS Number 7369-69-9 [2]

Appearance White to Light Grey Solid [3]

Melting Point 116-117 °C ChemicalBook

Boiling Point 382.6 °C at 760 mmHg
ChemicalBook Safety Data

Sheet

pKa (predicted) -2.39 ± 0.20 [3]

Solubility
Slightly soluble in Acetone,

DMSO, and Ethanol.
[3]

Chemical Structure
The structure of 4-Chlorophenothiazine consists of a tricyclic phenothiazine core with a

chlorine atom substituted at the 4-position of one of the benzene rings. The IUPAC name for

this compound is 4-Chloro-10H-phenothiazine.[4]

Structural Identifiers:

SMILES:c1ccc2c(c1)Nc3cccc(c3S2)Cl[1]

InChI:InChI=1S/C12H8ClNS/c13-8-4-3-6-10-12(8)15-11-7-2-1-5-9(11)14-10/h1-7,14H[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHU8S7ZUG2
https://www.matrix-fine-chemicals.com/fine-chemicals/catalog/default/mm7369699
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHU8S7ZUG2
https://www.matrix-fine-chemicals.com/fine-chemicals/catalog/default/mm7369699
https://www.matrix-fine-chemicals.com/fine-chemicals/catalog/default/mm7369699
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5215056.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5215056.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5215056.htm
https://www.benchchem.com/product/b116481?utm_src=pdf-body
https://www.lgcstandards.com/AL/en/p/TRC-C374985
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHU8S7ZUG2
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHU8S7ZUG2
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b116481?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Structure of 4-Chlorophenothiazine
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Caption: 2D structure of 4-Chlorophenothiazine.

Experimental Protocols
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This section details the methodologies for the synthesis, purification, and analytical

characterization of 4-Chlorophenothiazine, providing a framework for its preparation and

quality control.

Synthesis
The synthesis of 4-Chlorophenothiazine can be achieved through several established

methods for forming the phenothiazine ring system, including the Ullmann condensation and

the Smiles rearrangement. A general workflow for a plausible synthesis is outlined below.
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General Synthesis Workflow for 4-Chlorophenothiazine

Starting Materials:
2-Amino-5-chlorobenzenethiol
and 1-bromo-2-nitrobenzene

Ullmann Condensation
or Smiles Rearrangement

Formation of
2-((2-nitrophenyl)amino)-5-chlorobenzenethiol Intramolecular Cyclization Purification by

Recrystallization 4-Chlorophenothiazine

Click to download full resolution via product page

Caption: Synthetic workflow for 4-Chlorophenothiazine.

A representative synthetic protocol based on the synthesis of a related isomer is as follows:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.benchchem.com/product/b116481?utm_src=pdf-body-img
https://www.benchchem.com/product/b116481?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b116481?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

2-Amino-5-chlorobenzenethiol

1-Bromo-2-nitrobenzene

Potassium carbonate

Copper powder or a copper salt (catalyst for Ullmann condensation)

N,N-Dimethylformamide (DMF)

Ethanol

Sodium sulfate

Procedure:

In a round-bottom flask, combine 2-amino-5-chlorobenzenethiol, 1-bromo-2-nitrobenzene,

potassium carbonate, and a catalytic amount of copper powder in DMF.

Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-

layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude

product.

The crude intermediate, 2-((2-nitrophenyl)amino)-5-chlorobenzenethiol, is then subjected to

a reductive cyclization step. This can be achieved using a reducing agent like sodium

dithionite or through catalytic hydrogenation to reduce the nitro group, followed by acid-

catalyzed cyclization to form the phenothiazine ring.
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Purification
The primary method for the purification of crude 4-Chlorophenothiazine is recrystallization.

Solvent Selection: The choice of solvent is critical for effective recrystallization. A suitable

solvent should dissolve the compound well at elevated temperatures but poorly at room

temperature. Common solvents for recrystallizing phenothiazine derivatives include ethanol,

acetone, and mixtures of hexane and ethyl acetate.[5]

General Recrystallization Protocol:

Dissolve the crude 4-Chlorophenothiazine in a minimal amount of a suitable hot solvent.

If insoluble impurities are present, perform a hot filtration to remove them.

Allow the hot, saturated solution to cool slowly to room temperature.

Further cool the solution in an ice bath to maximize crystal formation.

Collect the purified crystals by vacuum filtration.

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

Dry the crystals under vacuum to remove residual solvent.

Analytical Characterization
A suite of analytical techniques is employed to confirm the identity and purity of the synthesized

4-Chlorophenothiazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum provides information on the number and chemical

environment of the hydrogen atoms in the molecule.

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
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Typical Parameters: A 400 or 500 MHz spectrometer is typically used. The spectrum is

recorded with a sufficient number of scans to achieve a good signal-to-noise ratio.

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon

environments within the molecule.

Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of solvent) is

generally required compared to ¹H NMR.

Typical Parameters: The spectrum is usually acquired with proton decoupling to simplify

the spectrum to a series of single peaks for each unique carbon atom.

High-Performance Liquid Chromatography (HPLC):

HPLC is used to assess the purity of the compound. A reversed-phase method is commonly

employed for phenothiazine derivatives.

Column: A C18 stationary phase is typically suitable.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid

in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

Detection: UV detection at a wavelength where the compound exhibits strong absorbance

(e.g., around 254 nm) is common.

Sample Preparation: A dilute solution of the sample is prepared in the mobile phase.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the

compound, confirming its identity.

Ionization Method: Electron Ionization (EI) is a common technique for relatively small and

stable molecules like 4-Chlorophenothiazine.

Analysis: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the

molecular weight of the compound. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in
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an approximate 3:1 ratio) will be evident in the molecular ion and any chlorine-containing

fragment ions.

Signaling Pathways and Biological Activity
Phenothiazines, as a class of compounds, are well-known for their diverse biological activities,

primarily attributed to their interaction with various neurotransmitter receptors. 4-
Chlorophenothiazine, as a key intermediate and a phenothiazine derivative itself, is expected

to share some of these properties.

Dopamine Receptor Antagonism
The primary mechanism of action for many phenothiazine-based drugs is the antagonism of

dopamine D2 receptors in the central nervous system. This blockade of dopamine signaling is

responsible for their antipsychotic effects.
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Dopamine D2 Receptor Signaling Pathway Inhibition
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Caption: Inhibition of the Dopamine D2 receptor pathway.

Serotonin Receptor Interaction
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Phenothiazines also exhibit affinity for serotonin (5-HT) receptors, particularly the 5-HT₂A

subtype. Antagonism at these receptors can contribute to the overall pharmacological profile,

potentially mitigating some of the side effects associated with pure dopamine receptor blockade

and contributing to efficacy against negative symptoms in psychosis. The 5-HT₂A receptor is a

Gq/11-coupled receptor that activates the phospholipase C (PLC) signaling cascade.

Serotonin 5-HT2A Receptor Signaling Pathway Modulation
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Caption: Modulation of the Serotonin 5-HT2A receptor pathway.

NMDA Receptor Modulation
Some studies have suggested that phenothiazines can also interact with N-methyl-D-aspartate

(NMDA) receptors, which are ionotropic glutamate receptors crucial for synaptic plasticity and

neuronal communication. The modulation of NMDA receptors could contribute to the complex

pharmacological effects of these compounds.

This technical guide provides a foundational understanding of 4-Chlorophenothiazine for

professionals engaged in chemical and pharmaceutical research and development. The

provided protocols and data serve as a starting point for further investigation and application of

this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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